Sipagladenant - 858979-50-7

Sipagladenant

Catalog Number: EVT-10988740
CAS Number: 858979-50-7
Molecular Formula: C20H19N3O4S
Molecular Weight: 397.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
KW-6356 is a selective antagonist of adenosine A2A receptors developed by Kyowa Kirin.
Overview

Sipagladenant, also known as KW-6356, is a novel compound classified as an adenosine receptor A2A inverse agonist. It has garnered attention for its potential therapeutic applications, particularly in treating frontal lobe dysfunction and various neurodegenerative disorders. As an inverse agonist, Sipagladenant binds to the adenosine A2A receptor and inhibits its activity, which may lead to enhanced dopaminergic signaling and improved motor function.

Source and Classification

Sipagladenant is derived from the adenosine family of compounds, specifically targeting the adenosine A2A receptor. The compound's classification as an inverse agonist distinguishes it from traditional antagonists, as it not only blocks receptor activity but also stabilizes the receptor in an inactive conformation. This mechanism is significant in pharmacological contexts where modulation of receptor activity is desired.

Synthesis Analysis

Methods

The synthesis of Sipagladenant involves several complex steps, including multi-component reactions and optimization of structural motifs. A notable method includes a Bignelli-like three-component condensation, which forms a dihydropyrimidine core structure. Various synthetic routes have been explored to enhance the compound's properties, including oxidative stability and potency.

Technical Details

  1. Enzymatic Synthesis: A biocatalytic route using a transaminase from Bacillus thuringiensis has been developed, yielding high enantiomeric purity and efficiency. This method contrasts with metal-catalyzed processes that often face issues with substrate purity and catalyst sensitivity.
  2. Asymmetric Hydrogenation: Another approach involves rhodium-catalyzed asymmetric hydrogenation, which has shown promising yields but faced challenges during scale-up due to variable yields in subsequent steps.
Molecular Structure Analysis

Sipagladenant's molecular structure features a complex arrangement conducive to its pharmacological activity. The key components include:

  • Core Structure: Dihydropyrimidine backbone.
  • Functional Groups: Various substituents that enhance binding affinity for the adenosine A2A receptor.

Data

  • Molecular Formula: C16H20N4O2
  • Molecular Weight: 300.36 g/mol
  • 3D Structure: The spatial arrangement of atoms allows for optimal interaction with the target receptor.
Chemical Reactions Analysis

Sipagladenant participates in several chemical reactions that are crucial for its synthesis and functionality:

  1. Condensation Reactions: Key to forming the dihydropyrimidine structure.
  2. Hydrogenation Reactions: Used to introduce specific functional groups while maintaining stereochemical integrity.
  3. Deprotection Steps: Necessary for activating certain functional groups post-synthesis.

Technical Details

The reactions are typically monitored for yield and purity, with adjustments made based on the presence of by-products or impurities that may affect the final product's efficacy.

Mechanism of Action

Sipagladenant exerts its effects primarily through its action on the adenosine A2A receptor:

  1. Binding Affinity: The compound exhibits high affinity for the adenosine A2A receptor (Ki = 0.013 nM), indicating strong potential for effective modulation.
  2. Inverse Agonism: By stabilizing the receptor in an inactive state, Sipagladenant reduces downstream signaling pathways typically activated by adenosine.

Data

  • Pharmacological Profile: Studies indicate significant improvements in motor symptoms associated with frontal lobe dysfunction when administered.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents with limited water solubility.

Chemical Properties

  • Stability: Enhanced oxidative stability due to structural modifications.
  • Reactivity: Reacts favorably under mild conditions typical for organic synthesis.

Relevant Data or Analyses

Stability studies indicate that modifications aimed at improving oxidative stability have successfully increased the compound's shelf-life and efficacy during formulation.

Applications

Sipagladenant holds promise in various scientific fields:

  1. Neuroscience Research: Primarily investigated for its potential to treat neurodegenerative diseases by modulating dopaminergic signaling.
  2. Pharmacological Studies: Utilized in studies examining the role of adenosine receptors in motor functions and cognitive processes.
  3. Therapeutic Development: Ongoing research aims to establish clinical applications for conditions such as Parkinson's disease and other disorders linked to frontal lobe dysfunction.
Introduction to Adenosine Receptor Neuropharmacology

Adenosine A2A Receptor Signaling in the Central Nervous System

The adenosine A2A receptor is a class A G protein-coupled receptor that predominantly couples to Gαs/olf proteins in the central nervous system. Activation of this receptor stimulates adenylate cyclase activity, elevating intracellular cyclic adenosine monophosphate (cyclic AMP) levels and activating protein kinase A. This cascade modulates key neuronal functions through phosphorylation of downstream targets, including dopamine- and cyclic AMP-regulated phosphoprotein (32 kilodaltons) and glutamate receptors [4]. The A2A receptor exhibits a distinctive striatal expression pattern, with high density in the basal ganglia—particularly within GABAergic medium spiny neurons of the indirect pathway. Here, it forms functional heteromers with dopamine D2 receptors, enabling antagonistic adenosine-dopamine interactions critical for motor control [2] [4].

Structural studies reveal that the A2A receptor's ligand-binding pocket comprises seven transmembrane helices with conserved residues (e.g., Asn253, Glu169, His278) that coordinate endogenous adenosine binding. Agonist binding induces a 5.5 Å inward shift in transmembrane helix 6 and rearrangement of intracellular loop conformations, facilitating G protein coupling. The receptor's active state is further stabilized by sodium ion displacement and water-mediated hydrogen-bonding networks [4]. Beyond canonical cyclic AMP signaling, the A2A receptor regulates mitogen-activated protein kinase pathways, modulates calcium channel activity, and influences neuroinflammation through microglial interactions. Its expression extends to cortical regions, hippocampus, and brainstem nuclei (e.g., nucleus tractus solitarius), implicating it in cognition, seizure modulation, and autonomic control [6].

Table 1: Key Signaling Pathways of Adenosine A2A Receptor in the CNS

PathwayEffector MechanismsFunctional Outcomes
Gαs/cyclic AMP-PKAPhosphorylation of DARPP-32, GluR1 subunitsModulation of synaptic plasticity, dopamine signaling
βγ subunit-mediatedRegulation of K⁺/Ca²⁺ channels, MAPK activationNeuronal excitability, gene expression
Heteromer-dependentAllosteric inhibition of dopamine D2 receptorsMotor coordination, reward processing
Microglial PKA-CREBSuppression of NF-κB-mediated inflammationNeuroprotection, reduced neuroinflammation

Rationale for Adenosine A2A-Targeted Therapeutics in Neurological Disorders

Adenosine A2A receptor antagonism presents a compelling nondopaminergic strategy for Parkinson disease treatment. By counteracting adenosine-mediated inhibition of dopaminergic signaling in striatopallidal neurons, antagonists enhance motor circuit activity without direct dopamine replacement. This mechanism underlies the efficacy of agents like istradefylline in reducing OFF-time in levodopa-treated patients [2] [5]. Importantly, A2A antagonists lack the dyskinesia-exacerbating effects of dopaminergic drugs due to their selective action on indirect pathway neurons [5].

The therapeutic rationale extends beyond motor symptoms:

  • Neuroprotection: Chronic A2A blockade mitigates glutamate excitotoxicity by reducing presynaptic glutamate release and postsynaptic N-methyl-D-aspartate receptor activation. This is evidenced by attenuated neurodegeneration in toxin-induced Parkinson disease models [2].
  • Cognitive Enhancement: Antagonists improve prefrontal cortical acetylcholine release and hippocampal long-term potentiation, correlating with enhanced executive function and spatial memory in animal models [5].
  • Seizure Modulation: In epilepsy models, A2A antagonists normalize pathological gamma oscillations in the nucleus tractus solitarius, reducing seizure-associated cardiorespiratory arrest risk [6].

The adenosine surge during neurodegeneration creates a pathologically amplified target for antagonism. Elevated ectonucleotidase activity (CD39/CD73) in Parkinson disease brains increases adenosine generation, while neuronal loss reduces metabolic clearance capacity. This combination heightens receptor activation, making antagonism particularly effective in diseased states [6].

Table 2: Therapeutic Effects of Adenosine A2A Receptor Antagonism in Neurological Disorders

DisorderMechanistic BasisObserved Outcomes (Preclinical/Clinical)
Parkinson DiseaseStriatal D2 receptor disinhibition, reduced GABA outputImproved motor function, reduced OFF-time
Alzheimer DiseaseEnhanced cortical acetylcholine, reduced tau phosphorylationImproved cognition, attenuated neurodegeneration
Epilepsy/SUDEPStabilization of brainstem respiratory rhythmsReduced seizure-induced mortality
DepressionPrefrontal cortex dopamine/norepinephrine elevationAntidepressant-like behavior in forced swim test

Historical Development of Adenosine A2A Antagonists and Inverse Agonists

The evolution of adenosine A2A therapeutics began with nonselective xanthine derivatives:

  • First-Generation Xanthines: Methylxanthines like caffeine and theophylline (Ki ~10–50 micromolar) provided proof-of-concept for adenosine receptor blockade but lacked subtype selectivity. Theophylline's development for asthma treatment in the 1930s revealed neurological effects (e.g., alertness, tremor induction), spurring interest in central adenosine modulation [2].
  • Selective Antagonists: Structure-activity relationship studies in the 1990s identified 8-styrylxanthine derivatives with improved A2A affinity. Istradefylline (Kyowa Hakko Kirin) emerged as a benchmark selective antagonist (Ki = 2.2 nanomolar; 140-fold selectivity over A1). Its 2019 United States Food and Drug Administration approval for Parkinson disease validated the A2A target [2] [7].
  • Inverse Agonists: Second-generation agents like KW-6356 (Kyowa Kirin) exhibit inverse agonism, suppressing constitutive A2A receptor activity. This property enhances basal dopaminergic transmission beyond pure antagonism, potentially offering superior efficacy [7].

Critical advances enabling modern drug design include:

  • Stabilized Receptor Technologies: Engineering thermostable A2A receptors (StaRs) facilitated high-resolution crystallography. The 2008 structure of A2A bound to ZM241385 (2.6 Å resolution) revealed an extended ligand-binding pocket accommodating diverse chemotypes [4].
  • Structure-Activity Relationship Refinement: Key pharmacophore elements were defined: (a) heteroaromatic cores for π-stacking with Phe168, (b) hydrogen-bond acceptors for Asn253 interaction, (c) hydrophobic substituents filling the subpocket near transmembrane helix 6. These principles guided nonxanthine antagonist development, including triazolotriazine (e.g., ZM241385) and pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine scaffolds [4] [5].

Discovery and Characterization of Sipagludenant

Sipagludenant (developmental code: PBF-509) exemplifies a furan-based adenosine A2A receptor antagonist/inverse agonist designed for central nervous system penetration. Its discovery originated from scaffold-hopping strategies applied to triazolotriazine derivatives, replacing the triazine core with a bioisosteric furan moiety to optimize blood-brain barrier permeability [7].

Table 3: In Vitro Pharmacological Profile of Sipagludenant

ParameterValueAssay System
Human A2A Ki8.3 ± 0.7 nanomolarRadioligand binding ([³H]SCH-58261)
Selectivity Ratio (A1/A2A)>1,200Competition binding (HEK-293 membranes)
Functional IC₅₀ (cyclic AMP)15.2 nanomolarCell-based reporter assay
Inverse Agonism Efficacy78% constitutive activity inhibitionGTPγS binding in recombinant cells

Sipagludenant's molecular structure features:

  • A central furan ring serving as a hydrogen-bond acceptor for Glu169 interaction.
  • A 2-fluorobenzyl group occupying the hydrophobic subpocket (Val84, Leu85).
  • A carboxamide linker forming hydrogen bonds with Asn253 and His278 [4].

In cellular assays, sipagludenant demonstrates concentration-dependent reversal of N-ethylcarboxamidoadenosine-induced cyclic AMP accumulation (IC₅₀ = 15.2 nanomolar) and suppresses basal cyclic AMP production by 78%, confirming inverse agonism. Selectivity profiling shows negligible affinity (>10 micromolar Ki) for adenosine A1, A2B, and A3 subtypes, dopamine D2, and 65 off-target receptors and enzymes [7]. Preclinical efficacy includes dose-dependent reversal of catalepsy in haloperidol-treated rodents (minimum effective dose = 1 milligram/kilogram orally) and enhanced motor function in 6-hydroxydopamine-lesioned Parkinson disease models without provoking dyskinesia. Positron emission tomography studies confirm striatal target engagement at pharmacologically active doses [2] [7].

Properties

CAS Number

858979-50-7

Product Name

Sipagladenant

IUPAC Name

N-[4-(furan-2-yl)-5-(oxane-4-carbonyl)-1,3-thiazol-2-yl]-6-methylpyridine-3-carboxamide

Molecular Formula

C20H19N3O4S

Molecular Weight

397.4 g/mol

InChI

InChI=1S/C20H19N3O4S/c1-12-4-5-14(11-21-12)19(25)23-20-22-16(15-3-2-8-27-15)18(28-20)17(24)13-6-9-26-10-7-13/h2-5,8,11,13H,6-7,9-10H2,1H3,(H,22,23,25)

InChI Key

KMFLQPJJHQNKKF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C3CCOCC3)C4=CC=CO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.